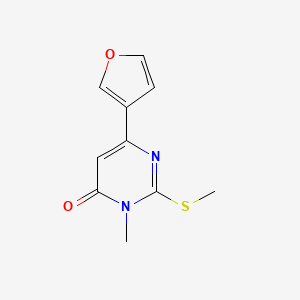![molecular formula C21H34ClNO2 B13747197 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride CAS No. 1260498-35-8](/img/structure/B13747197.png)
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves multiple steps, including the formation of the morpholine ring and the introduction of the phenyl and propanone groups. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential therapeutic applications, particularly in the development of antifungal agents. It inhibits specific enzymes involved in fungal cell wall synthesis, making it effective against fungal infections .
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves the inhibition of specific enzymes, such as D14 reductase and D7-D8 isomerase. These enzymes are crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts fungal cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Amorolfine: A morpholine antifungal drug with a similar mechanism of action.
Terbinafine: Another antifungal agent that inhibits squalene epoxidase, affecting ergosterol synthesis.
Clotrimazole: An antifungal that inhibits lanosterol 14α-demethylase, another enzyme involved in ergosterol synthesis.
Uniqueness
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is unique due to its specific structural features and the combination of functional groups that confer its antifungal properties. Its ability to inhibit multiple enzymes involved in ergosterol synthesis makes it a potent antifungal agent.
Properties
CAS No. |
1260498-35-8 |
|---|---|
Molecular Formula |
C21H34ClNO2 |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H33NO2.ClH/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22;/h8-11,15-17H,7,12-14H2,1-6H3;1H/t15?,16-,17+; |
InChI Key |
GLXFVPLWPXYJKK-ZXVFAPHLSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2C[C@H](O[C@H](C2)C)C.Cl |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)


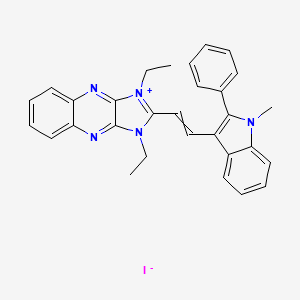

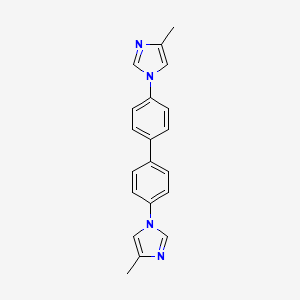
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
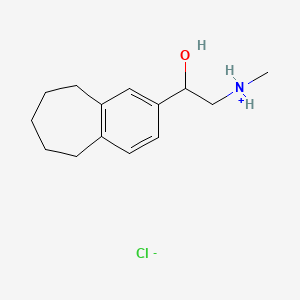
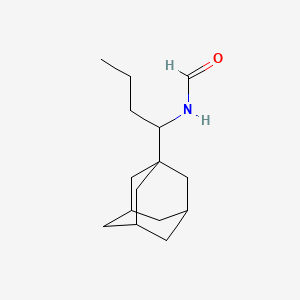
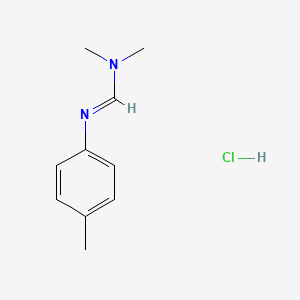

![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)

